4-(butanoylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-(butanoylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzamide group attached to a benzothiazole ring, which is further substituted with a butanoylamino group and a methoxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butanoylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced by methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Benzamide Group: The benzamide group can be introduced by reacting the benzothiazole derivative with benzoyl chloride in the presence of a base such as pyridine.
Introduction of the Butanoylamino Group: The butanoylamino group can be introduced by reacting the benzamide derivative with butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-(butanoylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, the methoxy group can be replaced by a hydroxyl group using demethylation reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Demethylation using boron tribromide in dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl derivatives.
Scientific Research Applications
4-(butanoylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(butanoylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(6-methoxy-1,3-benzothiazol-2-yl)aniline: Similar structure but lacks the butanoylamino and benzamide groups.
4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]benzonitrile: Similar structure but contains a nitrile group instead of the butanoylamino and benzamide groups.
Uniqueness
4-(butanoylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both the butanoylamino and benzamide groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C19H19N3O3S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-(butanoylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H19N3O3S/c1-3-4-17(23)20-13-7-5-12(6-8-13)18(24)22-19-21-15-10-9-14(25-2)11-16(15)26-19/h5-11H,3-4H2,1-2H3,(H,20,23)(H,21,22,24) |
InChI Key |
HBATZJKGRNOQBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Origin of Product |
United States |
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